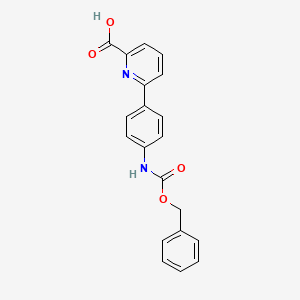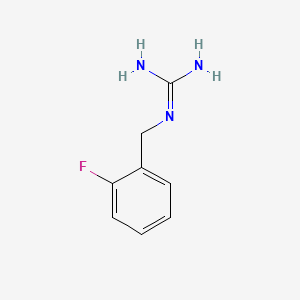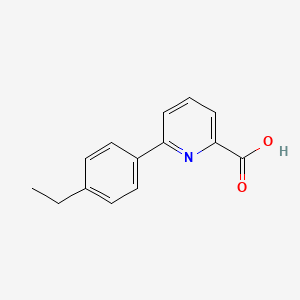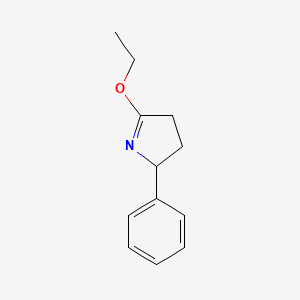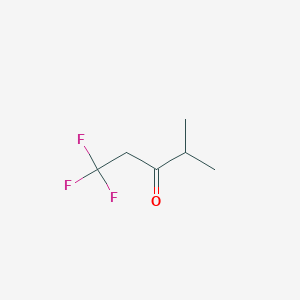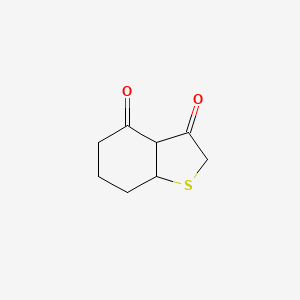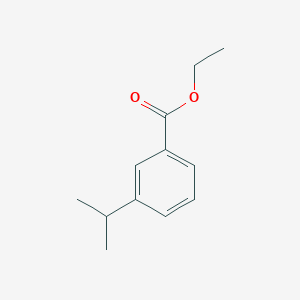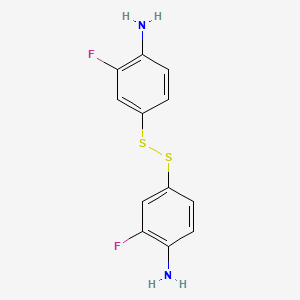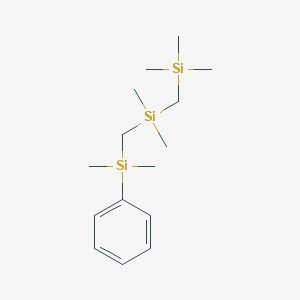
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane, abbreviated as DMDPSMTS, is a silylating agent used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of about 128°C. The compound is composed of a dimethyl-(dimethyl-phenyl-silyl)methyl group and a trimethylsilylmethyl group, both of which are connected to a methylsilane backbone. The compound is often used as a reagent in organic synthesis, as well as in the production of pharmaceuticals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of DMDPSMTS is based on its ability to silylate functional groups. Specifically, the compound is able to react with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form a silyl ether. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPSMTS have not been extensively studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has also been shown to have no mutagenic or teratogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMDPSMTS in lab experiments include its low toxicity, non-carcinogenicity, and non-mutagenicity. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is not very stable and can easily decompose under certain conditions.
Direcciones Futuras
There are several potential future directions for the use of DMDPSMTS. For example, the compound could be used in the synthesis of new pharmaceuticals or specialty chemicals. In addition, the compound could be used to silylate functional groups in a variety of organic reactions. Additionally, the compound could be used in the development of new catalysts for organic reactions. Finally, the compound could be used to study the biochemical and physiological effects of silylation.
Métodos De Síntesis
The synthesis of DMDPSMTS is typically achieved through a two-step process. In the first step, the dimethyl-(dimethyl-phenyl-silyl)methyl group is formed by the reaction of dimethylphenylsilyl chloride and trimethylsilylmethylmagnesium bromide. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C. In the second step, the trimethylsilylmethyl group is added to the dimethyl-(dimethyl-phenyl-silyl)methyl group by the reaction of trimethylsilylmethylmagnesium bromide and dimethyl-(dimethyl-phenyl-silyl)methylmagnesium bromide. This reaction is typically carried out at a temperature of -78°C.
Aplicaciones Científicas De Investigación
DMDPSMTS is often used as a reagent in organic synthesis due to its ability to silylate various functional groups. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and steroids. In addition, the compound has also been used in the synthesis of pharmaceuticals and other specialty chemicals.
Propiedades
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGFLBCRKZURPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


